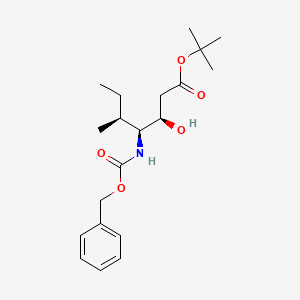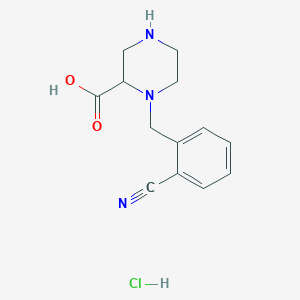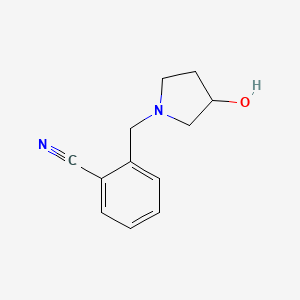
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
Descripción general
Descripción
“2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile” is a chemical compound with the CAS Number: 1353945-70-6 . It has a molecular weight of 202.26 and its IUPAC name is 2-[(3-hydroxy-1-pyrrolidinyl)methyl]benzonitrile . This compound is stored at temperatures between 28°C .
Molecular Structure Analysis
The molecular formula of “2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile” is C12H14N2O . The InChI code is 1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile” include a molecular weight of 202.25 and a molecular formula of C12H14N2O . The compound is stored at temperatures between 28°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Androgen Receptor Modulators : This compound has been used in the synthesis and optimization of novel selective androgen receptor modulators (SARMs). These SARMs demonstrate efficacy in muscle tissue without affecting the prostate, indicating potential applications in muscle-wasting diseases (Asano et al., 2017).
Chemical Transformations
- Formation of Heterocyclic Spiranes : The compound is involved in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic spiranes, which are crucial in medicinal chemistry (Fischer & Schneider, 1983).
- Neuroleptic Activity : It has been utilized in the synthesis of benzamides with potential neuroleptic activities, indicating its role in the development of psychiatric medications (Iwanami et al., 1981).
Pharmacological Applications
- H3 Receptor Antagonism : Derivatives of this compound have shown potential in enhancing cognition and attention by acting as H3 receptor antagonists (Cowart et al., 2005).
- Anti-Inflammatory and Analgesic Activities : It's also found in the structure-based design of benzimidazole sugar conjugates showing significant anti-inflammatory and analgesic activities (El-Nezhawy et al., 2009).
Biochemical Research
- Biocatalysis : This compound is part of studies focusing on biocatalysis, particularly in the hydroxylation of pyrrolidines, which is significant in the synthesis of various pharmaceuticals (Li et al., 2001).
Drug Discovery
- PARP Inhibition for Cancer Treatment : It forms part of the molecular structure in the development of PARP inhibitors like ABT-888, used in cancer treatment (Penning et al., 2009).
Pharmaceutical Intermediate
- Intermediate for Anti-HIV Agents : The compound is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors (Xiu-lia, 2015).
Novel Drug Mechanisms
- HCV Inhibition : It has been used to develop new inhibitors of Hepatitis C Virus (HCV) with novel mechanisms of action, showing promise in HCV treatment (Jiang et al., 2020).
Propiedades
IUPAC Name |
2-[(3-hydroxypyrrolidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGSDLAUDJJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



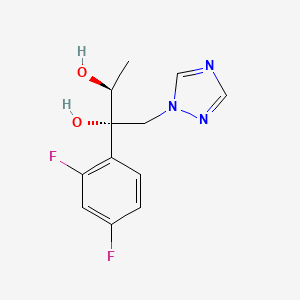
![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)
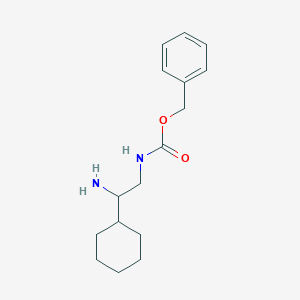
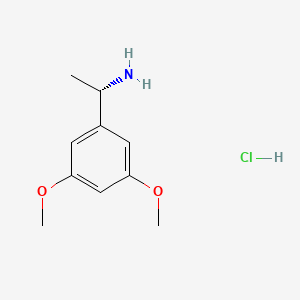
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
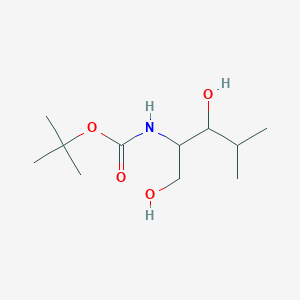



![[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3099287.png)

